molecular formula C6H3F3N4S B13108818 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione CAS No. 114808-90-1

5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione

Cat. No.: B13108818
CAS No.: 114808-90-1
M. Wt: 220.18 g/mol
InChI Key: GVYVYQCPTOQYND-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione is a versatile chemical scaffold for medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in the design of novel bioactive molecules . This specific derivative is of significant research interest due to its potential multifaceted biological activity. Research on closely related TP structures indicates high value in neuroscience, as some TP derivatives act as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in animal models with notably low neurotoxicity and a high protective index . Other TP-based compounds have been synthesized and evaluated for their anticonvulsant efficacy against maximal electroshock (MES) induced seizures . Beyond central nervous system applications, the hybridization of the 1,2,4-triazole and pyrimidine rings, especially when incorporating a thione or thioether moiety and a trifluoromethyl group, is a recognized strategy in agrochemical discovery. Such compounds have shown promising in vitro and in vivo antifungal activity against various phytopathogens, suggesting a potential mechanism of action worth further investigation . The presence of multiple nitrogen atoms in the TP scaffold also grants it metal-chelating properties, which can be exploited to develop compounds for catalytic applications or with novel biological mechanisms . This product is intended for research purposes by qualified personnel in a controlled laboratory setting. It is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

114808-90-1

Molecular Formula

C6H3F3N4S

Molecular Weight

220.18 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C6H3F3N4S/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12)

InChI Key

GVYVYQCPTOQYND-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N=CNN2C1=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and catalyst-free conditions can be particularly advantageous for large-scale production due to the reduced reaction times and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

    Cyclization: Cyclization reactions may require acidic or basic catalysts, depending on the specific reaction pathway.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted derivatives with different functional groups.

    Cyclization: Fused heterocyclic compounds with enhanced biological activity.

Scientific Research Applications

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 5 improves stability and lipophilicity compared to chloromethyl or phenyl groups .
  • Position 7 Modifications : Thione (C=S) derivatives exhibit distinct redox behavior versus oxo (C=O) or chloro (Cl) analogs. For example, S1-TP (oxo) shows reversible electrochemical reduction, while thione derivatives may display irreversible oxidation due to sulfur’s nucleophilicity .
  • Biological Activity : Chloro-substituted derivatives (e.g., 5h) demonstrate anti-tubercular activity (MIC: <1 µg/mL) , whereas oxo-substituted analogs (e.g., GABA modulators) show anticonvulsant effects (ED₅₀: 15–30 mg/kg) .

Comparison :

  • Chlorination with POCl₃ is a standard method for introducing Cl at position 7 , while alkylation in DMF is preferred for alkoxy groups .
  • Ionic liquids (e.g., BMIM-PF₆) improve reaction efficiency and yield for trifluoromethyl-containing derivatives .

Electrochemical Behavior (Carbon Graphite Electrode):

Compound Oxidation Peak (V) Reduction Peak (V) Notes
S1-TP 1.25 (irreversible) -0.45 (reversible) Oxo group stabilizes reduction
S2-TP 1.30 (irreversible) -0.50 (reversible) Piperidinomethyl enhances solubility
Target (thione) ~1.50 (speculative) N/A Thione likely increases oxidation potential

Key Insight: The thione group’s higher electronegativity may shift oxidation peaks to more positive potentials compared to oxo analogs, impacting drug metabolism and DNA interaction .

Biological Activity

5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a fused triazole and pyrimidine ring system. The incorporation of a trifluoromethyl group enhances its lipophilicity and biological activity.

Biological Activity Overview

Research has demonstrated that derivatives of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit various biological activities including:

  • Anticancer Activity : Many studies have highlighted its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antibacterial and Antiviral Properties : Some derivatives have shown promising activity against bacterial and viral infections.

The anticancer effects of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione have been attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds in this class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against MGC-803, HCT-116, and MCF-7 cell lines .
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways. This involves the activation of caspases and modulation of pro-apoptotic proteins like p53 and Bax .
  • Cell Cycle Arrest : Some derivatives have been shown to induce G2/M phase arrest in cancer cells, which is crucial for halting the proliferation of malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo-pyrimidine derivatives. One compound demonstrated an IC50 value of 3.91 μM against MCF-7 cells, indicating potent cytotoxic activity . Another derivative showed selective cytotoxicity towards cancer cells while sparing normal cells .

Data Summary

Compound NameTarget Cell LinesIC50 (μM)Mechanism
Compound H12MGC-8039.47Apoptosis induction
Compound H12HCT-1169.58Cell cycle arrest
Compound H12MCF-713.1ERK signaling pathway inhibition
Compound 3MCF-73.91Tubulin polymerization inhibition
Compound AEC109-G2/M arrest

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